3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate”. Many thiadiazole derivatives are known to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Thiadiazole derivatives are known to affect a variety of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
This compound has a molecular weight of 388.49.
Result of Action
Thiadiazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific structure and target .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, a key structural component of this compound, have been associated with a broad spectrum of biological activities .
Cellular Effects
Preliminary studies suggest that thiadiazole derivatives may have cytotoxic effects on multiple human cancer cell lines .
Molecular Mechanism
It is speculated that the thiadiazole moiety may play a crucial role in bonding and hydrophobic interaction with key amino acid residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thioamides: These compounds contain sulfur and nitrogen atoms and are known for their antimicrobial activities.
Uniqueness
3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate is unique due to its specific structural features, such as the propyl group and the cyclohexyl phenylcarbamate moiety. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
[3-[(4-propylthiadiazole-5-carbonyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-2-7-16-17(27-23-22-16)18(24)20-14-10-6-11-15(12-14)26-19(25)21-13-8-4-3-5-9-13/h3-5,8-9,14-15H,2,6-7,10-12H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKYIZUPOIMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.